N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide
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Description
N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a useful research compound. Its molecular formula is C27H18N6O and its molecular weight is 442.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This makes them a precise pharmacophore with a bioactive profile .
Biochemical Pathways
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biological Activity
N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure comprising a naphthamide core linked to a pyridazinyl triazole moiety. Its molecular formula is C20H16N6, with a molecular weight of approximately 344.39 g/mol. The presence of the triazole and pyridazine rings is crucial for its biological activity, particularly in inhibiting specific kinases involved in cancer progression.
Research indicates that compounds similar to this compound often act as dual inhibitors targeting key signaling pathways in cancer cells. Notably, they have shown efficacy against c-Met and Pim-1 kinases, which are implicated in tumor growth and metastasis.
Inhibition of c-Met and Pim-1 Kinases
Studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit potent inhibitory effects on c-Met and Pim-1 kinases. For instance:
- Compound 4g , a close derivative, showed IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1 in vitro .
- These compounds induce apoptosis in cancer cells and arrest the cell cycle at the S phase, leading to enhanced anticancer effects.
Biological Activity Against Cancer Cell Lines
The biological activity of this compound has been evaluated against various cancer cell lines using standard assays.
Cytotoxicity Assays
Table 1 summarizes the cytotoxic effects observed in several studies:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
A549 | 0.83 ± 0.07 | Cell cycle arrest |
HeLa | 2.85 ± 0.74 | Inhibition of kinase activity |
These results indicate that the compound exhibits significant antiproliferative activity across different cancer types.
Study on Dual Kinase Inhibition
A notable study focused on the synthesis and evaluation of dual inhibitors targeting c-Met and Pim-1 kinases found that:
- The synthesized compounds were screened against a panel of 60 cancer cell lines.
- Compounds demonstrated varying degrees of efficacy with some leading to a reduction in cell viability by over 55% .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins:
Properties
IUPAC Name |
N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6O/c34-27(22-9-5-7-18-6-1-2-8-21(18)22)29-20-13-11-19(12-14-20)23-15-16-25-30-31-26(33(25)32-23)24-10-3-4-17-28-24/h1-17H,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAVOIBHENHNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.